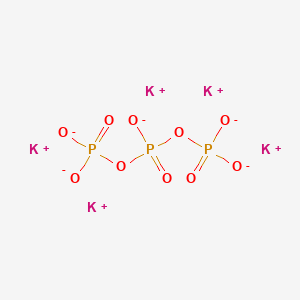
Pentapotassium triphosphate
描述
Pentapotassium triphosphate, also known as potassium triphosphate, is an inorganic compound with the chemical formula K₅P₃O₁₀. It is a white, hygroscopic solid that is highly soluble in water. This compound is commonly used as a texturizer and emulsifier in various industrial applications, including food processing and water treatment .
准备方法
Synthetic Routes and Reaction Conditions: Pentapotassium triphosphate can be synthesized through the reaction of monopotassium phosphate (KH₂PO₄) and dipotassium phosphate (K₂HPO₄). The reaction typically occurs under controlled conditions to ensure the formation of the desired triphosphate compound .
Industrial Production Methods: Several methods are employed for the industrial production of this compound, including:
Condensed Phosphoric Acid One-Step Method: This method involves the direct reaction of phosphoric acid with potassium hydroxide.
Thermal Phosphoric Acid Two-Step Method: This method involves the initial formation of potassium pyrophosphate, which is then further reacted to form this compound.
Ferrophosphorus Sintering Method: This method involves the sintering of ferrophosphorus with potassium carbonate.
Calcination Hydrolysis Method: This method involves the calcination of potassium phosphate followed by hydrolysis to form the triphosphate.
化学反应分析
Types of Reactions: Pentapotassium triphosphate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form potassium phosphate and dipotassium phosphate.
Complexation: It can form complexes with metal ions, which is useful in water treatment processes.
Thermal Decomposition: At high temperatures, it decomposes to form potassium pyrophosphate and potassium metaphosphate.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal ions such as calcium and magnesium are common reagents, and the reaction conditions vary depending on the specific application.
Thermal Decomposition: This reaction requires high temperatures, typically around 915 K.
Major Products:
Hydrolysis: Potassium phosphate and dipotassium phosphate.
Complexation: Metal ion complexes.
Thermal Decomposition: Potassium pyrophosphate and potassium metaphosphate.
科学研究应用
Pentapotassium triphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: It is used in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is used in pharmaceutical formulations as a stabilizer and texturizer.
Industry: It is used in water treatment, food processing, and as a dispersing agent in detergents .
作用机制
The mechanism of action of pentapotassium triphosphate involves its ability to chelate metal ions and stabilize various compounds. It acts as a sequestering agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. This property is particularly useful in water treatment and food processing, where it helps to maintain the stability and quality of the final product .
相似化合物的比较
Pentapotassium triphosphate is similar to other potassium phosphates, such as:
Monopotassium Phosphate (KH₂PO₄): Used as a fertilizer and food additive.
Dipotassium Phosphate (K₂HPO₄): Used as a buffering agent and electrolyte.
Tripotassium Phosphate (K₃PO₄): Used as an acidity regulator and in cleaning agents.
Tetrapotassium Pyrophosphate (K₄P₂O₇): Used as a dispersing agent and in detergents.
Uniqueness: this compound is unique due to its ability to form stable complexes with metal ions and its high solubility in water. These properties make it particularly useful in applications requiring effective sequestration and stabilization of metal ions .
属性
IUPAC Name |
pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5K.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGAWOHQWWULNK-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K5O10P3 | |
| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10380-08-2 (Parent) | |
| Record name | Pentapotassium triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047482 | |
| Record name | Potassium tripolyphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White, very hygroscopic powder or granules, White hygroscopic solid; [JECFA] White odorless powder; Hygroscopic; [Brenntag Canada MSDS] | |
| Record name | Triphosphoric acid, potassium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Pentapotassium triphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in water | |
| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
13845-36-8 | |
| Record name | Pentapotassium triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphosphoric acid, potassium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tripolyphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentapotassium triphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS08RO8PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the K/P ratio in the synthesis of Pentapotassium triphosphate for food applications?
A1: [] The K/P (potassium to phosphorus) molar ratio is crucial in determining the final composition of products derived from the thermal condensation of potassium orthophosphate. Research indicates that a specific K/P ratio range, between 1.5 and 2.0, favors the formation of this compound as the primary product. This is particularly important for food industry applications as this compound synthesized within this specific K/P range meets the required standards for food-grade use. You can read more about it here: .
Q2: What analytical techniques are used to characterize this compound?
A2: [] Researchers utilize a combination of techniques to analyze the composition of this compound. X-ray powder diffraction is employed to identify the different phases present in the product after thermal condensation. This helps in determining if the desired this compound phase is dominant. Additionally, both classical analytical methods and High Performance Liquid Chromatography (HPLC) are used for qualitative analysis, providing detailed information about the chemical composition and purity of the synthesized this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















